molecular formula C21H17ClN2O5 B13429811 (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B13429811
M. Wt: 412.8 g/mol
InChI Key: QVBMZPPLZDFVMO-FOIQADDNSA-N
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Description

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzodioxole ring, a chloroacetyl group, and a tetrahydroindole carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the introduction of the chloroacetyl group, and the construction of the tetrahydroindole carboxylic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques such as microwave-assisted synthesis or enzymatic catalysis may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles to create diverse analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid is studied for its potential biological activities. It may act as an enzyme inhibitor or receptor ligand, making it valuable for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-bromoacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid
  • (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-fluoroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid

Uniqueness

The uniqueness of (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17ClN2O5

Molecular Weight

412.8 g/mol

IUPAC Name

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C21H17ClN2O5/c22-9-18(25)24-15(21(26)27)8-13-12-3-1-2-4-14(12)23-19(13)20(24)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10H2,(H,26,27)/t15-,20-/m1/s1

InChI Key

QVBMZPPLZDFVMO-FOIQADDNSA-N

Isomeric SMILES

C1[C@@H](N([C@@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)CCl)C(=O)O

Canonical SMILES

C1C(N(C(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)CCl)C(=O)O

Origin of Product

United States

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